
(3-Cyclopropylmorpholin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropylmorpholin-3-yl)methanol is a chemical compound belonging to the morpholine class. It is characterized by a morpholine ring substituted with a cyclopropyl group and a hydroxymethyl group. This compound has garnered interest due to its unique chemical and biological properties, making it a valuable subject for various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmorpholin-3-yl)methanol typically involves the reaction of cyclopropylamine with formaldehyde and morpholine under controlled conditions. The reaction proceeds through a series of steps including coupling, cyclization, and reduction reactions. The use of transition metal catalysts and stereoselective methods can enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of solid-phase synthesis and advanced catalytic systems can further streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Cyclopropylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various morpholine derivatives .
Applications De Recherche Scientifique
(3-Cyclopropylmorpholin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes
Mécanisme D'action
The mechanism of action of (3-Cyclopropylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act on kinases involved in cell cycle regulation and cytokinesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Morpholine: A basic heterocyclic compound with a similar structure but lacking the cyclopropyl and hydroxymethyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholine ring.
(2-Chloroquinolin-3-yl)methanol: Another compound with a similar methanol group but different core structure.
Uniqueness: (3-Cyclopropylmorpholin-3-yl)methanol is unique due to its combination of the morpholine ring, cyclopropyl group, and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(3-cyclopropylmorpholin-3-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-8(7-1-2-7)6-11-4-3-9-8/h7,9-10H,1-6H2 |
Clé InChI |
JPQVGMIPEFAIQP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(COCCN2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



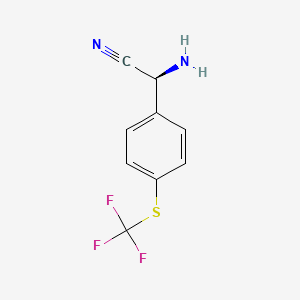


![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)


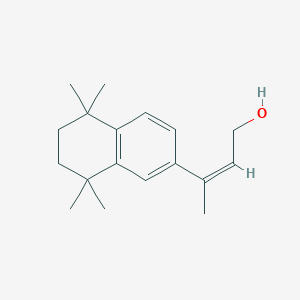
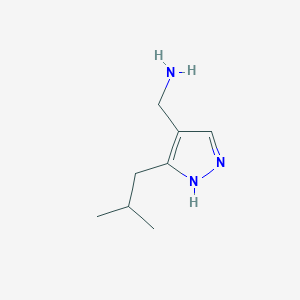
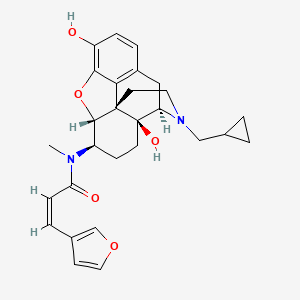

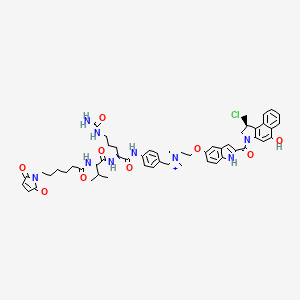
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)

